2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a cyano group, and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, playing a crucial role in numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Result of Action
Compounds that regulate the pi3k/akt/mtor signaling pathway can potentially control tumor growth, proliferation, and apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the imidazole derivative with a trifluoromethylphenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Amines, alcohols, under basic conditions or with catalysts.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(1H-imidazol-4-yl)prop-2-enamide: Lacks the methyl and trifluoromethyl groups, which may affect its biological activity.
3-(1-Methyl-1H-imidazol-4-yl)-N-phenylprop-2-enamide: Lacks the cyano and trifluoromethyl groups, potentially altering its chemical reactivity and biological properties.
2-Cyano-3-(1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-22-8-13(20-9-22)5-10(7-19)14(23)21-12-4-2-3-11(6-12)15(16,17)18/h2-6,8-9H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNDBACFQFUBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.